Cas no 942012-67-1 (N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide is a synthetic diamide compound featuring a benzyl group, a 4-methoxyphenyl moiety, and a morpholine ring. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the morpholine and methoxyphenyl groups may enhance solubility and metabolic stability, while the diamide linkage offers versatility for further derivatization. This compound is of interest in medicinal chemistry research, where it could serve as a scaffold for designing enzyme inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended to maintain stability.
N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide structure
942012-67-1 structure
Product name:N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
CAS No:942012-67-1
MF:C22H27N3O4
MW:397.467485666275
CID:5458407
PubChem ID:18589285

N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
    • F2880-2903
    • 942012-67-1
    • N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
    • VU0504668-1
    • AKOS024474858
    • N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
    • N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
    • Inchi: 1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
    • InChI Key: RWIWHZZZWDFWTB-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C(C1C=CC(=CC=1)OC)CNC(C(NCC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 397.20015635g/mol
  • Monoisotopic Mass: 397.20015635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 79.9Ų

N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2880-2903-10mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
10mg
$79.0 2023-04-30
Life Chemicals
F2880-2903-15mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
15mg
$89.0 2023-04-30
Life Chemicals
F2880-2903-100mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
100mg
$248.0 2023-04-30
Life Chemicals
F2880-2903-10μmol
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
10μl
$69.0 2023-04-30
Life Chemicals
F2880-2903-30mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
30mg
$119.0 2023-04-30
Life Chemicals
F2880-2903-20mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2880-2903-40mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
40mg
$140.0 2023-04-30
Life Chemicals
F2880-2903-5mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
5mg
$69.0 2023-04-30
Life Chemicals
F2880-2903-5μmol
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
5μl
$63.0 2023-04-30
Life Chemicals
F2880-2903-4mg
N'-benzyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-67-1 90%+
4mg
$66.0 2023-04-30

N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Related Literature

Additional information on N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide

Professional Introduction to Compound with CAS No. 942012-67-1 and Product Name: N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide

The compound with CAS No. 942012-67-1 and the product name N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and development. The molecular structure incorporates several key functional groups, including a benzyl moiety, a 4-methoxyphenyl group, and a morpholin-4-yl substituent, which collectively contribute to its distinct chemical properties and biological activities.

Recent research in the domain of medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of the morpholin-4-yl group in N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide is particularly noteworthy, as morpholine derivatives are known for their versatility in enhancing the pharmacokinetic profiles of drugs. This structural feature, combined with the electron-donating effects of the 4-methoxyphenyl group, may contribute to improved solubility and bioavailability, critical factors in drug formulation.

The benzyl group in the compound also plays a crucial role in modulating its interactions with biological targets. Benzyl-substituted amides are frequently employed in medicinal chemistry due to their ability to stabilize reactive intermediates and enhance binding affinity. In the context of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide, this moiety may facilitate optimal positioning within active sites of enzymes or receptors, thereby enhancing its therapeutic efficacy.

Current advancements in computational chemistry have enabled more precise modeling of molecular interactions. The structural features of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide have been subjected to rigorous molecular docking studies to evaluate its potential binding affinity to various biological targets. These studies suggest that the compound exhibits promising interactions with enzymes involved in metabolic pathways relevant to inflammation and pain management. Such findings align with ongoing research efforts aimed at developing novel therapeutics for chronic inflammatory conditions.

The synthesis of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide involves multi-step organic transformations that highlight the synthetic prowess of modern pharmaceutical chemistry. The process requires careful optimization to ensure high yield and purity, underscoring the compound's significance as a lead molecule for further development. Recent improvements in catalytic methods have enabled more efficient synthesis routes, reducing both cost and environmental impact while maintaining high chemical integrity.

In vitro pharmacological studies have begun to elucidate the mechanisms through which N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide exerts its effects. Preliminary data indicate that the compound may modulate signaling pathways associated with neurotransmitter release and receptor function. These findings are particularly intriguing given the growing interest in targeting central nervous system disorders using small molecule inhibitors. The unique combination of structural elements in this compound suggests broad therapeutic potential beyond its initial scope.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry expertise with biological insight. As research progresses, further characterization will be essential to fully understand its pharmacological profile and clinical applicability.

Future directions for this compound include exploring its potential as an intermediate in larger synthetic schemes or as a scaffold for structure-based drug design. The flexibility offered by its core structure allows for modifications that could enhance specific biological activities or optimize pharmacokinetic properties. Such adaptability is a hallmark of promising lead compounds in medicinal chemistry.

Environmental considerations also play a vital role in modern drug development. The synthesis and application of N'-benzyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide are being evaluated for their ecological impact, ensuring compliance with sustainable practices throughout the lifecycle of the compound.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.